molecular formula C24H36ClN7O9P2 B12386402 3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate

3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate

Cat. No.: B12386402
M. Wt: 664.0 g/mol
InChI Key: ZCPDXIIUILFHPB-UHFFFAOYSA-N
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Description

3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate involves multiple steps, including the formation of the benzimidazole ring, the introduction of the pyrazine carboxamide group, and the attachment of the dimethylphosphorylmethoxyethylamino side chain. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-carbamimidoyl-6-chloro-5-[(2-phenylethyl)amino]-2-pyrazinecarboxamide
  • 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide

Uniqueness

3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate is unique due to its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications

Properties

Molecular Formula

C24H36ClN7O9P2

Molecular Weight

664.0 g/mol

IUPAC Name

3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate

InChI

InChI=1S/C24H33ClN7O5P.H3O4P/c1-5-31-17-8-7-16(37-14-20(33)27-9-10-36-15-38(3,4)35)11-18(17)32(6-2)21(31)13-29-24(34)22-23(26)28-12-19(25)30-22;1-5(2,3)4/h7-8,11-12H,5-6,9-10,13-15H2,1-4H3,(H3-,26,27,28,29,33,34);(H3,1,2,3,4)

InChI Key

ZCPDXIIUILFHPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)OCC(=O)NCCOCP(=O)(C)C)[N+](=C1CNC(=O)C3=NC(=CN=C3N)Cl)CC.OP(=O)(O)[O-]

Origin of Product

United States

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